molecular formula C10H15N3O2S B561953 2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine CAS No. 887352-60-5

2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine

Cat. No. B561953
CAS RN: 887352-60-5
M. Wt: 241.309
InChI Key: YIPBUARZMSWVJL-UHFFFAOYSA-N
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Description

2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine (THC) is a heterocyclic compound belonging to the thiazolo[5,4-d]azepine family of molecules. It is a five-membered ring with two nitrogen atoms and four carbon atoms. The nitrogen atoms can form a bond with a carbonyl group, giving the molecule a unique structure. THC is a relatively new molecule and has not been extensively studied yet. It has potential applications in the field of medicine, particularly in the treatment of certain diseases.

Scientific Research Applications

Pharmacological Applications of Thiazolidinediones

Antimicrobial, Antitumor, and Antidiabetic Agents : Thiazolidinediones (TZDs) exhibit a broad range of pharmacological activities due to their heterocyclic pharmacophore, which allows for structural modification to develop lead molecules against various clinical disorders. This versatility makes TZDs promising candidates for antimicrobial, anticancer, and antidiabetic therapies. The review covers recent developments in TZD derivatives as therapeutic agents, highlighting the importance of structural modifications at the TZD nucleus for developing novel drug molecules for life-threatening ailments (Singh et al., 2022).

DPP IV Inhibitors : DPP IV inhibitors, including derivatives of pyrrolidines and thiazolidines, have shown significant promise as antidiabetic drugs. These inhibitors work by preventing the degradation of incretin molecules, thereby promoting insulin secretion. Research into new DPP IV inhibitors continues to be intense, reflecting the ongoing need for effective treatments for type 2 diabetes mellitus (T2DM) (Mendieta et al., 2011).

Synthesis and Properties of Thiazolopyridines : Thiazolopyridines have been studied for their potential in the synthesis of new physiologically active substances. These compounds exhibit various biological effects, such as analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, and antidiabetic activities. The synthesis methods and the prospects for their application in directed synthesis of new substances highlight the potential of thiazolopyridines in developing novel therapeutic agents (Chaban, 2015).

Metabolic and Cancer Influences : TZDs, as PPARγ agonists, not only affect metabolic syndrome and type 2 diabetes but also possess anti-cancer effects. Studies suggest that the anti-cancer effects of TZDs may be mediated through mechanisms independent of PPARγ receptor activation, including selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling, which is known to be aberrantly regulated in various cancers (Mughal et al., 2015).

properties

IUPAC Name

ethyl 2-amino-4,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-4-7-8(6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPBUARZMSWVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652440
Record name Ethyl 2-amino-4,6,7,8-tetrahydro-5H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine

CAS RN

887352-60-5
Record name Ethyl 2-amino-4,6,7,8-tetrahydro-5H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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